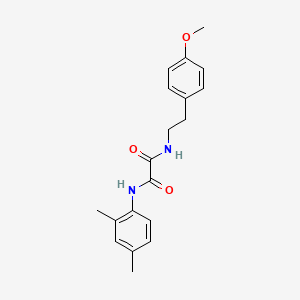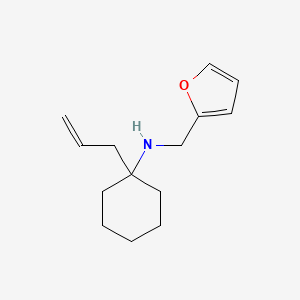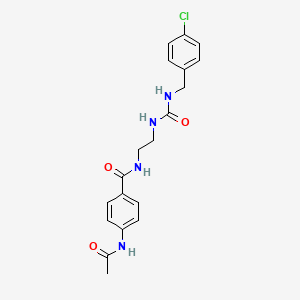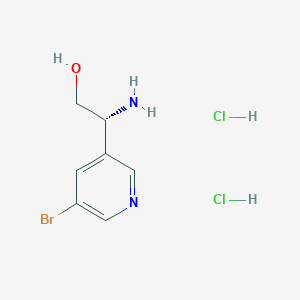
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone, also known as 5-Chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, is an organic compound belonging to the class of anilines. It is a white solid with a melting point of 97-99 °C and a boiling point of 302-303 °C. It is soluble in ethanol and slightly soluble in water. 5-Chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.
Wirkmechanismus
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is an organic compound belonging to the class of anilines. It acts as a nucleophile, reacting with electrophiles such as alkyl halides, acyl halides, and carbonyl compounds. In the presence of an acid catalyst, it reacts with 4-nitrophenylacetic acid to form the intermediate product, 5-chloro-2-methoxy-N-(4-nitrophenyl)acetamide. In the presence of an alkaline catalyst, the intermediate product is hydrolyzed to form 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline.
Biochemical and Physiological Effects
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is not known to have any direct biochemical or physiological effects. However, it is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, which can have various biochemical and physiological effects. For example, the anti-inflammatory drug, diclofenac, which is synthesized from 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, is known to have anti-inflammatory, analgesic, and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline in laboratory experiments is its availability. It is commercially available in a variety of forms, such as solid, liquid, and powder, which makes it easy to use in various experiments. However, there are some limitations to its use in laboratory experiments. For example, it is sensitive to light and air and is also highly flammable, which can pose a safety hazard in laboratory experiments.
Zukünftige Richtungen
Future research on 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline could focus on the development of new synthesis methods for the compound, as well as new applications for the compound in the synthesis of pharmaceuticals and agrochemicals. Additionally, research could be conducted on the biochemical and physiological effects of compounds synthesized from 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline, such as diclofenac. Finally, research could be conducted on the safety and toxicity of 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline to ensure its safe use in laboratory experiments.
Synthesemethoden
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline can be synthesized from 5-chloro-2-methoxyaniline and 4-nitrophenylacetic acid in two steps. The first step involves the reaction of 5-chloro-2-methoxyaniline and 4-nitrophenylacetic acid in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate product, 5-chloro-2-methoxy-N-(4-nitrophenyl)acetamide. The second step involves the hydrolysis of the intermediate product in the presence of an alkaline catalyst, such as sodium hydroxide, to form 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)aniline.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanoneethoxy-N-((4-nitrophenyl)methyl)aniline is used as an intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. It is used in the synthesis of a variety of compounds, such as 5-chloro-2-methoxy-N-((4-nitrophenyl)methyl)anilinium chloride, which is an important intermediate in the synthesis of the anti-inflammatory drug, diclofenac. It is also used in the synthesis of the herbicide, 2-methyl-5-chloro-N-((4-nitrophenyl)methyl)aniline, which is used to control weeds in agricultural fields.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-16-7-4-12(17)10-14(16)18-9-8-15(20)11-2-5-13(6-3-11)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQDAKJFIKCDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyanilino)-1-(4-nitrophenyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2791747.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-2-chloroacetamide](/img/structure/B2791753.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)






![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)